6-Bromo-1,3-benzodioxol-5-yl acetate
Description
6-Bromo-1,3-benzodioxol-5-yl acetate is a brominated benzodioxole derivative with an acetyloxy substituent at the 5-position of the benzodioxole ring. This compound belongs to a class of aromatic heterocyclic molecules characterized by the 1,3-benzodioxole core, which is fused with a bromine atom and an acetate group.
Properties
CAS No. |
5460-53-7 |
|---|---|
Molecular Formula |
C9H7BrO4 |
Molecular Weight |
259.05 g/mol |
IUPAC Name |
(6-bromo-1,3-benzodioxol-5-yl) acetate |
InChI |
InChI=1S/C9H7BrO4/c1-5(11)14-7-3-9-8(2-6(7)10)12-4-13-9/h2-3H,4H2,1H3 |
InChI Key |
UKDCWLIQPVTVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OCO2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,3-benzodioxol-5-yl acetate typically involves the bromination of 1,3-benzodioxole followed by acetylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The brominated intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,3-benzodioxol-5-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 6-substituted benzodioxole derivatives.
Oxidation: Formation of 6-bromo-1,3-benzodioxol-5-carboxylic acid.
Reduction: Formation of 1,3-benzodioxole.
Scientific Research Applications
Chemistry: 6-Bromo-1,3-benzodioxol-5-yl acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1,3-benzodioxol-5-yl acetate is not well-studied. its derivatives may interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition or receptor binding. The exact pathways would depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-bromo-1,3-benzodioxol-5-yl acetate with three structurally related compounds from the evidence:
Key Comparative Insights
- Reactivity and Stability: The acetate and phosphate derivatives (rows 1 and 2) exhibit higher hydrolytic stability compared to the cyclopentaquinoline analogs (rows 3 and 4), which contain labile ketone or amine groups. This difference influences their suitability as synthetic intermediates versus bioactive molecules .
- Biological Activity: The cyclopentaquinoline derivatives (rows 3 and 4) demonstrate significant bioactivity. For example, the GPR30 agonist (row 3) shows promise in modulating estrogen-related pathways, while the cyclopenta[c]quinoline derivative (row 4) is linked to ceramide signaling in cancer . In contrast, the acetate and phosphate analogs lack direct evidence of bioactivity but may serve as precursors for active molecules.
- Molecular Weight and Complexity: The cyclopentaquinoline derivatives (molecular weights >400 g/mol) are structurally more complex than the acetate and phosphate analogs, which aligns with their roles as receptor-targeting agents .
Pharmaceutical Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
